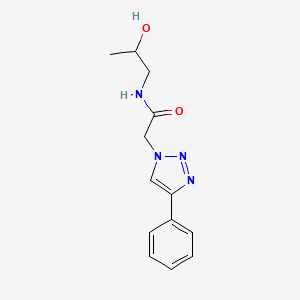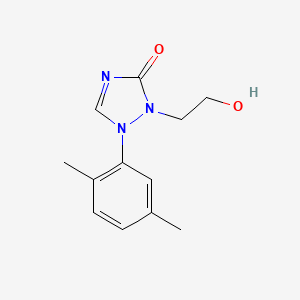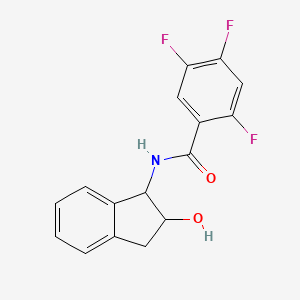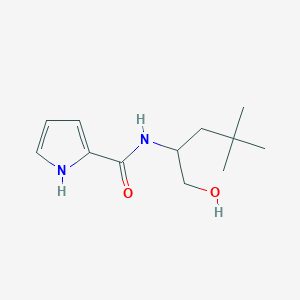![molecular formula C21H24N2O2 B6641647 1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one, also known as FMePy, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and bioengineering. FMePy is a derivative of pyrrolidin-2-one, which is a five-membered lactam ring that is commonly used as a building block in organic synthesis. In
科学的研究の応用
1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
In addition to its medicinal properties, this compound has also been investigated for its potential applications in materials science and bioengineering. It has been used as a building block for the synthesis of novel polymers and hydrogels with tunable mechanical and biological properties. This compound has also been incorporated into various biomaterials, such as scaffolds for tissue engineering and drug delivery systems.
作用機序
The mechanism of action of 1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and autophagy, leading to a decrease in cell viability and proliferation. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and metastasis, which is the spread of cancer cells to other parts of the body.
In addition to its anticancer properties, this compound has also been found to have antibacterial and antifungal activity. It can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
実験室実験の利点と制限
One of the main advantages of 1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one is its versatility as a building block for the synthesis of various compounds, including polymers, hydrogels, and biomaterials. This compound can be easily modified to introduce different functional groups and improve its solubility and bioactivity.
However, one of the limitations of this compound is its relatively low yield and purity, which can make it difficult to scale up for industrial applications. This compound is also relatively expensive compared to other building blocks, which can limit its accessibility for researchers with limited funding.
将来の方向性
There are several future directions for the research and development of 1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one. One of the most promising areas is the development of new anticancer agents based on this compound. Researchers can modify the structure of this compound to improve its potency and selectivity against specific cancer cell lines.
Another area of research is the use of this compound as a building block for the synthesis of biomaterials with specific mechanical and biological properties. This compound can be incorporated into various scaffolds and matrices to improve their biocompatibility and tissue integration.
Finally, this compound can also be used as a tool for the study of epigenetic regulation and gene expression. By inhibiting HDACs, this compound can modulate the expression of various genes and pathways, providing insights into their roles in various biological processes.
Conclusion:
In conclusion, this compound, or this compound, is a versatile and promising compound that has a range of potential applications in medicinal chemistry, materials science, and bioengineering. Its anticancer, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs and biomaterials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one involves the reaction of 9H-fluorene-9-methanol with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with pyrrolidin-2-one to yield this compound. The overall yield of this reaction is approximately 30%, and the purity of the final product can be improved through recrystallization or chromatography.
特性
IUPAC Name |
1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-22(13-15(24)14-23-12-6-11-20(23)25)21-18-9-4-2-7-16(18)17-8-3-5-10-19(17)21/h2-5,7-10,15,21,24H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKVOLICICMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCCC1=O)O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)



![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![3-[3-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6641636.png)
![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)